Methyl 2-iso-propylbenzoylformate
Description
Current Landscape of Benzoylformate Ester Chemistry
Benzoylformate esters, a class of alpha-keto esters, are recognized for their utility as versatile building blocks in organic synthesis. Their unique structure, featuring adjacent carbonyl groups, allows for a variety of chemical transformations. These compounds are key precursors in the synthesis of numerous heterocyclic compounds, which are integral to medicinal chemistry and materials science. For instance, α-oxoesters are instrumental in creating heterocycles. acs.org
The reactivity of the keto and ester functionalities enables their participation in reactions such as condensations, additions, and cycloadditions. libretexts.orgnih.gov Research continues to uncover novel applications, with a focus on developing more efficient and selective catalytic processes. Modern synthetic methods often employ transition metal catalysts to facilitate the formation of these esters under milder conditions, expanding their accessibility and utility. acs.org For example, copper-catalyzed aerobic oxidative esterification of acetophenones provides a direct route to α-ketoesters. acs.org The study of benzoylformate esters is also crucial in the context of enzymatic reactions, such as those catalyzed by benzoylformate decarboxylase, which converts benzoylformate into benzaldehyde. nih.govnih.govnih.gov
Historical Developments in Synthetic Approaches to Alpha-Keto Esters
The synthesis of alpha-keto esters has evolved significantly over the years, moving from classical, often harsh methods to more sophisticated and environmentally benign strategies.
Historically, the preparation of these esters involved methods such as the hydrolysis of benzoyl cyanide followed by direct esterification, or the oxidation of compounds like acetophenone (B1666503) and mandelic acid. orgsyn.org These early methods often required strong acids or oxidizing agents and could result in modest yields and unwanted byproducts. orgsyn.org
In recent decades, a paradigm shift towards catalytic and photoredox methods has occurred. researchgate.net These modern approaches offer higher efficiency, greater functional group tolerance, and milder reaction conditions. Transition metals like palladium, copper, and platinum have been pivotal in developing new synthetic routes. acs.orgacs.org For example, palladium-catalyzed double carbonylation of aryl halides was an early breakthrough in providing access to α-keto esters. acs.org More recently, visible-light-induced photocatalysis has emerged as a powerful tool, allowing for the synthesis of α-keto esters from readily available starting materials like terminal alkynes and β-ketonitriles under green conditions. researchgate.netorganic-chemistry.org
The table below summarizes the evolution of these synthetic strategies.
| Method Category | Description | Key Features |
| Classical Oxidation | Oxidation of substrates like mandelic acid or acetophenones using strong oxidizing agents. | Foundational method; often requires harsh conditions. orgsyn.org |
| Esterification of α-Keto Acids | Direct esterification of a pre-synthesized α-keto acid, such as benzoylformic acid. | A two-step process involving acid preparation and subsequent esterification. orgsyn.org |
| Palladium-Catalyzed Carbonylation | Double carbonylation of aryl halides in the presence of an alcohol and carbon monoxide. | A significant advancement using transition metal catalysis. acs.org |
| Copper-Catalyzed Aerobic Oxidation | Oxidation of substrates like acetophenones or terminal alkynes using molecular oxygen as the oxidant. | Utilizes an inexpensive and sustainable oxidant; offers good yields. acs.orgorganic-chemistry.org |
| Photocatalytic Synthesis | Visible-light-mediated reactions, often catalyst-free or using a photocatalyst. | Green and mild conditions; high functional group tolerance. researchgate.netorganic-chemistry.org |
| Direct C-H Acylation | Platinum-catalyzed C-H acylation using ethyl chlorooxoacetate as the acylating agent. | An oxidant-free and additive-free method that avoids decarbonylative side reactions. acs.org |
Rationale for Academic Investigation of Methyl 2-iso-propylbenzoylformate
The specific academic investigation of this compound is driven by the need to understand how steric and electronic modifications on the aromatic ring influence the properties and reactivity of the benzoylformate scaffold. The introduction of an isopropyl group at the ortho (2-position) of the benzene (B151609) ring presents a unique case for study.
Steric Hindrance: The bulky isopropyl group is expected to exert significant steric hindrance around the adjacent keto group. This can influence the molecule's conformation and its ability to participate in reactions. Investigating these steric effects can provide valuable insights into reaction mechanisms and selectivity. For example, in catalytic reactions, the steric bulk might dictate the approach of a reactant or catalyst, potentially leading to different stereochemical outcomes compared to less substituted benzoylformates.
Electronic Effects: While the isopropyl group is primarily an electron-donating group through induction, its placement at the ortho position can also lead to subtle electronic perturbations that affect the reactivity of the carbonyl groups. Studying these effects contributes to a more comprehensive understanding of structure-activity relationships within this class of compounds.
Synthetic Utility: Developing efficient synthetic routes to sterically hindered esters like this compound is a challenge that drives innovation in synthetic methodology. Overcoming the steric barrier to create this compound could lead to the development of new catalytic systems or reaction conditions applicable to other sterically demanding substrates. The resulting compound could then serve as a specialized building block for synthesizing complex molecules where this specific substitution pattern is desired.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxo-2-(2-propan-2-ylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)9-6-4-5-7-10(9)11(13)12(14)15-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYRTVYKOZTTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for Methyl 2 Iso Propylbenzoylformate
Established Synthetic Pathways for Benzoylformate Esters
Traditional methods for synthesizing benzoylformate esters provide a reliable foundation. These pathways, including esterification, oxidation, and carbonylation, are well-documented for analogous structures and are directly applicable to the synthesis of the target compound.
The most direct route to Methyl 2-iso-propylbenzoylformate is the esterification of its corresponding carboxylic acid, 2-iso-propylbenzoylformic acid. The Fischer-Speier esterification is a cornerstone of this approach, involving the reaction of the carboxylic acid with an alcohol—in this case, methanol (B129727)—in the presence of an acid catalyst. chemguide.co.uk This reaction is an equilibrium process, and to achieve high yields, the removal of water is often necessary. masterorganicchemistry.com
The reaction is typically heated to reflux with a catalytic amount of a strong mineral acid or a sulfonic acid. chemguide.co.uk The choice of catalyst can influence reaction times and yields.
Table 1: Common Acid Catalysts for Fischer Esterification
| Catalyst | Typical Conditions | Notes |
| Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | A strong, inexpensive, and common catalyst. chemguide.co.uk |
| p-Toluenesulfonic Acid (TsOH) | Reflux, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene) | A solid catalyst that is easier to handle than sulfuric acid. google.com |
| Dry Hydrogen Chloride (HCl) | HCl gas bubbled through methanol | Often used for aromatic esters to avoid side reactions. chemguide.co.uk |
| Lewis Acids (e.g., Bi(OTf)₃) | Varies, can be milder than Brønsted acids | Can offer alternative reactivity but may also catalyze side reactions like ether formation. rug.nl |
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
Oxidation of α-Hydroxy Esters: The direct oxidation of an α-hydroxy ester, such as methyl 2-hydroxy-2-(2-isopropylphenyl)acetate (methyl 2-iso-propylmandelate), is a highly effective method. Various oxidizing agents, including Dess-Martin periodinane (DMP), can be employed for this transformation. nih.gov
Oxidation of Alkenes: A bifunctional iron nanocomposite has been shown to catalyze the efficient oxidation of various alkenes into their corresponding α-keto acids using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgacs.org These acids can then be esterified as described previously.
Oxidation of Aryl Halogen Derivatives: Under conditions combining photocatalysis and organocatalysis, α-aryl halogen derivatives can be oxidized to the corresponding α-aryl carbonyl compounds using natural sunlight and air. organic-chemistry.org
Table 2: Selected Oxidation Protocols for α-Keto Ester Synthesis
| Precursor Type | Oxidizing Agent / System | Description |
| α-Hydroxy Ester | Dess-Martin Periodinane (DMP) | A mild and selective oxidant for converting secondary alcohols to ketones. nih.gov |
| α-Diazo Esters | Dirhodium acetate (B1210297) with H₂O and DEAD | This system facilitates the reaction of aryl diazoacetates to give aryl α-keto esters in high yields. organic-chemistry.org |
| Alkenes | Iron Nanocomposite / TBHP | Catalyzes the oxidation of alkenes to α-keto acids, which can then be esterified. organic-chemistry.orgacs.org |
| α-Aryl Halogen Derivatives | Sunlight / Air / Photocatalyst | A green approach that utilizes light and oxygen to perform the oxidation at room temperature. organic-chemistry.org |
These oxidative methods provide flexibility in the synthetic design, allowing for the construction of the target molecule from different starting materials.
Carbonylation reactions offer a powerful method for introducing the carbonyl group and subsequently the ester functionality. Palladium-catalyzed carbonylation of aryl halides or triflates is a well-established technique for synthesizing a wide range of carbonyl-containing compounds, including esters. nih.govorganic-chemistry.org
To synthesize this compound, this would involve the carbonylation of an aryl halide like 2-bromo-isopropylbenzene or 2-iodo-isopropylbenzene. The reaction is conducted under an atmosphere of carbon monoxide (CO), with methanol present as the nucleophile. A palladium catalyst, often in conjunction with a phosphine (B1218219) ligand like Xantphos, is required to facilitate the transformation. nih.gov
Recent advancements have focused on developing systems that can operate at atmospheric pressure, avoiding the need for specialized high-pressure equipment. nih.govorganic-chemistry.org Furthermore, various carbon monoxide surrogates, such as paraformaldehyde, have been developed to circumvent the handling of gaseous CO. researchgate.net
Table 3: Key Components in Palladium-Catalyzed Alkoxycarbonylation
| Component | Example | Role in Reaction |
| Substrate | 2-bromo-isopropylbenzene | Provides the aryl backbone of the target molecule. |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | The active metal center that facilitates the catalytic cycle. organic-chemistry.org |
| Ligand | Xantphos | A bidentate phosphine ligand that stabilizes the palladium center and promotes the reaction. nih.gov |
| CO Source | Carbon Monoxide (gas) or Paraformaldehyde | The source of the carbonyl group in the final ester. nih.govresearchgate.net |
| Nucleophile | Methanol | Reacts with the acyl-palladium intermediate to form the methyl ester. |
| Base | Potassium Carbonate (K₂CO₃) | Neutralizes the hydrogen halide formed during the reaction. organic-chemistry.org |
This method is particularly useful for building the core structure of the benzoylformate from simpler aromatic precursors.
Innovations in Sustainable and Efficient Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, this involves developing methods that are more atom-economical, use less hazardous substances, and are more energy-efficient.
Applying green chemistry to the synthesis of this compound means re-evaluating traditional methods concerning their environmental impact. This includes minimizing waste, avoiding toxic solvents and reagents, and designing processes that can be run under milder conditions.
A primary goal in green synthesis is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Research into solvent-free and aqueous-phase reactions represents a significant step toward this goal.
Solvent-Free Synthesis: Performing reactions neat (without a solvent) can dramatically reduce waste and simplify purification. For instance, metal-free and solvent-free cyclocondensation reactions have been reported for the synthesis of other complex organic molecules. rsc.org In the context of esterification, heating a mixture of the carboxylic acid and an excess of the alcohol (which acts as both reactant and solvent) can be a solvent-free approach, especially if the product can be distilled directly from the reaction mixture. chemguide.co.uk
Aqueous-Phase Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. However, its use in equilibrium-limited reactions like Fischer esterification is challenging because water is a product, and its presence can shift the equilibrium back toward the reactants. masterorganicchemistry.com Overcoming this challenge requires innovative approaches, such as the use of water-tolerant Lewis acid catalysts or specialized reactor setups that can continuously remove water from the reaction medium. While direct photo-oxidative decarboxylation of α-keto acids has been studied in solution, the use of purely aqueous media for their synthesis remains an area of active research. le.ac.uk
The development of robust synthetic methods in solvent-free or aqueous systems for the production of this compound is a key frontier for future research, promising more sustainable and environmentally benign manufacturing processes.
Green Chemistry Principles in Action for this compound
Catalytic Systems for Enhanced Selectivity and Yield
The choice of catalyst is pivotal in directing the outcome of a chemical reaction, influencing both the yield and the selectivity towards the desired product. For the synthesis of α-keto esters, various catalytic systems have been developed. A notable approach involves the use of transition metal catalysts, such as palladium and copper complexes, which can facilitate key bond-forming reactions. For instance, palladium-catalyzed coupling reactions of α-keto ester enolates with aryl halides present a viable route to β-substituted α-keto esters. researchgate.net The use of chiral phosphine ligands in conjunction with metal catalysts can also enable the enantioselective synthesis of α-quaternary ketones and α-ketoesters, which is crucial when specific stereoisomers are desired. unc.edu
Copper(II) triflate has been shown to effectively catalyze the reaction between (trimethylsilyloxy)acrylic esters and acetals under mild conditions, yielding γ-alkoxy-α-keto esters in good to excellent yields. researchgate.net Such catalytic methods often offer advantages over traditional stoichiometric approaches by reducing waste and improving reaction efficiency.
Microwave-Assisted Organic Synthesis (MAOS) Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to a wide array of organic transformations, including the synthesis of various heterocyclic compounds. nih.govresearchgate.netasianpubs.orgmobt3ath.com The application of microwave irradiation in the synthesis of benzoylformate derivatives could potentially offer significant advantages. For example, in the synthesis of related compounds, microwave heating has been shown to dramatically reduce reaction times from hours to minutes. indexcopernicus.com This rapid heating can also lead to cleaner reactions with fewer side products, simplifying subsequent purification steps. The optimization of MAOS protocols involves fine-tuning parameters such as temperature, pressure, and irradiation time to maximize the yield and purity of the target molecule.
Continuous Flow Reactor Applications for Scalable Production
For the scalable production of fine chemicals like this compound, continuous flow reactors offer numerous advantages over traditional batch processing. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield. nih.govresearchgate.net The use of commercially available flow chemistry platforms, such as the Uniqsis FlowSyn™, has been demonstrated for the synthesis of α-ketoesters. nih.govbeilstein-journals.org
A key strategy employed in flow synthesis is the "catch and release" protocol, where a substrate is passed through a column containing an immobilized reagent or scavenger. nih.govbeilstein-journals.org This technique allows for in-line purification, eliminating the need for traditional work-up procedures and resulting in a high-purity product stream. nih.gov This approach is particularly well-suited for multi-step syntheses and can be automated for efficient, large-scale production. researchgate.net A developed flow reaction for α-keto ester synthesis from aldehydes and diazoacetates in the presence of a heterogeneous catalyst has been shown to produce products with various functional groups in high yields. thieme-connect.com
Maximizing Atom Economy and Minimizing Waste Streams
A central tenet of green chemistry is the principle of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product. One of the common reactions for the synthesis of aryl ketones is the Friedel-Crafts acylation. youtube.comyoutube.com In this reaction, an acyl group is introduced onto an aromatic ring. While effective, the classical Friedel-Crafts acylation often utilizes stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride, which generates significant waste.
Chromatographic and Crystallization Techniques for Research-Grade Purity
Achieving research-grade purity often necessitates the use of advanced purification techniques. For α-keto esters, chromatography and crystallization are the most common and effective methods.
Chromatographic Techniques:
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical and preparative tools for the purification of organic compounds. nih.gov However, the analysis of β-keto esters by reversed-phase HPLC can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org To overcome this, several strategies can be employed, such as adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers. chromforum.org The use of mixed-mode chromatography columns has also been shown to provide high-resolution separation for β-diketones. chromforum.org For preparative purification, column chromatography using silica (B1680970) gel is a standard method, with the choice of eluent system being critical for effective separation. nih.govacs.orgacs.org
Crystallization Techniques:
Crystallization is a highly effective method for obtaining compounds in a very pure form. For benzoylformate derivatives, finding a suitable solvent or solvent system from which the compound will crystallize with high purity is key. The process typically involves dissolving the crude product in a minimum amount of a hot solvent and then allowing it to cool slowly, promoting the formation of well-defined crystals. In some cases, techniques such as vapor diffusion or layering of a good solvent with a poor solvent can be used to induce crystallization. The purification of benzoylformate decarboxylase, an enzyme that acts on benzoylformate, has been achieved through methods that resulted in large, single crystals suitable for X-ray crystallography, highlighting the potential for obtaining crystalline forms of related small molecules. capes.gov.brnih.govresearchgate.netnih.gov
Interactive Data Table: Chromatographic Methods for Keto Esters
| Technique | Stationary Phase | Mobile Phase/Conditions | Application | Reference |
| RP-HPLC | C18 | Acidic mobile phase | Analytical separation of β-keto esters | chromforum.org |
| Mixed-Mode HPLC | Primesep | Varies | High-resolution separation of β-diketones | chromforum.org |
| Gas Chromatography | Varies | Temperature programming | Analysis of Krebs cycle keto acids | nih.gov |
| Column Chromatography | Silica Gel | Hexane/Ether | Purification of β-keto esters | acs.org |
Iii. Reaction Mechanisms and Mechanistic Investigations of Methyl 2 Iso Propylbenzoylformate
Fundamental Reactivity of the Benzoylformate Moiety
The chemical behavior of Methyl 2-iso-propylbenzoylformate is largely dictated by the benzoylformate moiety, which features an alpha-keto ester functional group. This arrangement of a ketone and an ester group on adjacent carbons gives rise to a unique and versatile reactivity profile.
The most prominent reaction of aldehydes and ketones is the nucleophilic addition reaction. openstax.org The carbonyl carbon in this compound is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This process involves the addition of a nucleophile to the carbonyl carbon, which changes its hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org
The alpha-keto ester system presents two electrophilic carbonyl carbons. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This is because the lone pairs on the ester oxygen atom can delocalize into the carbonyl group, reducing its electrophilicity. In a nucleophilic addition reaction, the nucleophile attacks the electrophilic carbon of the keto group, pushing the pi electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate can then be protonated by an acid to yield an alcohol. openstax.org The reaction can be either reversible or irreversible depending on the basicity of the nucleophile. masterorganicchemistry.com
| Nucleophile Type | Example | Reversibility | General Reactivity |
|---|---|---|---|
| Strongly Basic/Irreversible | Organolithium (R-Li), Grignard (R-MgX), Hydride (H⁻) | Irreversible | High |
| Moderately Basic/Reversible | Cyanide (CN⁻), Alkoxides (RO⁻) | Reversible | Moderate |
| Weakly Basic/Reversible | Water (H₂O), Alcohols (ROH), Amines (RNH₂) | Reversible | Low (often requires acid/base catalysis) |
Alpha-keto esters, like other carbonyl compounds with alpha-hydrogens, can exist as a mixture of two constitutional isomers in equilibrium: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. libretexts.orglibretexts.org Tautomers are readily interconverted isomers, typically differing in the location of a proton and a double bond. libretexts.orgmasterorganicchemistry.com The equilibrium between the keto and enol forms is often rapid and can be catalyzed by traces of acid or base. libretexts.org
For most simple ketones and esters, the equilibrium lies heavily in favor of the more stable keto form. libretexts.org This preference is largely due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org However, the stability of the enol form can be influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com In the case of this compound, the enol form could potentially be stabilized by conjugation with the aromatic ring.
| Compound | Keq | % Enol (approximate) |
|---|---|---|
| Acetone | 1.5 x 10⁻⁷ | 0.000015% |
| Cyclohexanone | 4 x 10⁻⁶ | 0.0004% |
| Acetylacetone (a 1,3-dicarbonyl) | 4.9 | 83% |
| Ethyl acetoacetate (B1235776) (a β-keto ester) | 0.08 | 7.4% |
The ester functional group in this compound can undergo hydrolysis, a reaction that cleaves the ester bond. This reaction is typically carried out in the presence of water and a catalyst, which can be either an acid or a base. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid. The products of hydrolysis are 2-iso-propylbenzoylformic acid and methanol (B129727).
Transesterification is another key reaction of esters, involving the exchange of the alkoxy group. In the case of this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would lead to the formation of Ethyl 2-iso-propylbenzoylformate and methanol. The kinetics of these reactions are influenced by factors such as temperature, catalyst concentration, and the steric hindrance of the reactants. researchgate.net Fatty acids can act as an acid catalyst in these types of reactions. researchgate.netkyoto-u.ac.jp
| Reaction | Catalyst | Rate Determining Step (Typical) | Key Influencing Factors |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H⁺ | Nucleophilic attack of water on the protonated carbonyl | [H⁺], [H₂O], Steric hindrance |
| Base-Catalyzed Hydrolysis | OH⁻ | Nucleophilic attack of hydroxide (B78521) on the carbonyl | [OH⁻], Steric hindrance |
| Acid-Catalyzed Transesterification | H⁺ | Nucleophilic attack of alcohol on the protonated carbonyl | [H⁺], [Alcohol], Steric hindrance |
| Base-Catalyzed Transesterification | RO⁻ | Nucleophilic attack of alkoxide on the carbonyl | [RO⁻], Steric hindrance |
Rearrangement Processes in this compound Systems
Under specific reaction conditions, molecules can undergo structural reorganization to form more stable isomers. This section explores potential rearrangement reactions relevant to the structure of this compound.
Carbocation rearrangements are a frequent occurrence in organic reactions, driven by the migration of a group to an adjacent carbocation center to form a more stable carbocation. libretexts.orgpharmaguideline.com These rearrangements typically involve a hydride shift (migration of H⁻) or an alkyl shift (migration of an R⁻ group). libretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. youtube.com
In a system like this compound, the formation of a carbocation could be initiated under strongly acidic conditions or during reactions like Friedel-Crafts alkylation on the aromatic ring. For instance, if a carbocation were to form on the secondary carbon of the isopropyl group, a hydride shift from the adjacent tertiary carbon is not possible. However, reactions involving the aromatic ring could lead to intermediates that undergo rearrangement. For example, during electrophilic aromatic substitution, the initial carbocation intermediate (arenium ion) is stabilized by resonance, but rearrangements of alkyl substituents on the ring can occur under certain conditions.
| Carbocation Type | Structure | Relative Stability | Example Precursor |
|---|---|---|---|
| Tertiary (3°) | R₃C⁺ | Most Stable | tert-Butyl alcohol |
| Secondary (2°) | R₂CH⁺ | Intermediate | iso-Propyl alcohol |
| Primary (1°) | RCH₂⁺ | Least Stable | Ethyl alcohol |
| Methyl | CH₃⁺ | Highly Unstable | Methanol (protonated) |
Sigmatropic shifts and electrocyclic reactions are classes of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. imperial.ac.ukethz.ch A sigmatropic rearrangement involves the migration of a sigma bond across a pi-conjugated system. wikipedia.orglibretexts.org They are classified by an order term [i,j], which denotes the number of atoms in the fragments connected by the migrating sigma bond. wikipedia.org
An electrocyclic reaction is an intramolecular process that results in the formation of a ring from a conjugated pi system, with the creation of a new sigma bond and the loss of a pi bond. ethz.ch
While these reactions are not typically associated with simple benzoylformate esters under standard conditions, the presence of the aromatic ring and the potential for creating extended conjugated systems in derivatives of this compound could allow for such transformations. For example, a derivative with a polyunsaturated side chain could potentially undergo an electrocyclic ring closure, or a Claisen or Cope rearrangement ( openstax.orgopenstax.org-sigmatropic shifts) if an appropriate allyl or vinyl ether moiety were present. imperial.ac.uk These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. stereoelectronics.org
| Reaction Type | Description | Example |
|---|---|---|
| Electrocyclic Reaction | Intramolecular ring formation or opening | Ring closure of 1,3,5-hexatriene (B1211904) to 1,3-cyclohexadiene |
| openstax.orgopenstax.org-Sigmatropic Rearrangement | Migration of a σ-bond across two three-atom systems | Cope Rearrangement, Claisen Rearrangement |
| masterorganicchemistry.compressbooks.pub-Sigmatropic Rearrangement | Migration of a group (e.g., H) across a five-atom π-system | Hydrogen shift in 1,3-pentadiene |
| pressbooks.pubacs.org-Sigmatropic Rearrangement | Migration of a group (e.g., H) across a seven-atom π-system | Conversion of previtamin D₂ to vitamin D₂ |
Radical Chemistry and Electron Transfer Pathways
The radical chemistry of α-keto esters like this compound is characterized by their ability to undergo single-electron transfer (SET) processes. The presence of the electron-withdrawing benzoyl and ester groups facilitates the acceptance of an electron to form a radical anion. This radical anion is a key intermediate in various chemical transformations. The stability of this intermediate is influenced by the delocalization of the unpaired electron across the π-system of the aromatic ring and the two carbonyl groups.
Electron transfer to this compound can be initiated by various means, including chemical reductants (e.g., dissolving metals, low-valent transition metal salts) or through electrochemical reduction. Upon formation, the radical anion can participate in several reaction pathways. Dimerization is a common fate, leading to the formation of pinacol-type products. Alternatively, it can act as a single-electron reducing agent itself, transferring an electron to a suitable acceptor. The specific pathway followed is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of other species present in the reaction mixture.
Photochemical Behavior and Excited State Chemistry
The photochemical behavior of aromatic α-keto esters such as this compound is a rich and complex area of study. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state. The primary photochemical processes for such compounds typically involve the carbonyl chromophores. The initial excitation is often to a singlet excited state (S1), which can then undergo intersystem crossing (ISC) to the corresponding triplet excited state (T1).
The triplet state is often the key reactive intermediate in the subsequent photochemical reactions. One of the most well-known reactions of triplet ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the C-C bond between the two carbonyl groups. This would lead to the formation of a benzoyl radical and an ester radical. Another characteristic reaction is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from a suitable C-H bond, typically at the γ-position. In the case of this compound, this would involve abstraction of a hydrogen atom from the isopropyl group. This is followed by either cyclization to form a cyclobutanol (B46151) derivative or cleavage to an enol and an alkene. The quantum yields of these processes are dependent on factors such as the solvent polarity and the presence of quenchers.
Stereoselectivity in Transformations Involving this compound
The stereochemical outcome of reactions involving the prochiral ketone carbonyl group of this compound is of significant interest in asymmetric synthesis.
The reduction of the ketone carbonyl in this compound can lead to the formation of a chiral secondary alcohol, methyl 2-iso-propylmandelate. The stereoselectivity of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions. The use of chiral reducing agents can induce asymmetry, leading to an excess of one enantiomer of the product alcohol.
Models such as Cram's rule, the Felkin-Anh model, and the Cornforth model are often used to predict the stereochemical outcome of nucleophilic additions to chiral α-substituted carbonyl compounds. In the case of this compound, the bulky isopropyl group ortho to the benzoylformate moiety can exert significant steric influence on the approaching nucleophile (hydride). The relative orientation of the large (isopropylphenyl), medium (methoxycarbonyl), and small (implied oxygen of the other carbonyl) groups dictates the preferred trajectory of the incoming nucleophile.
When this compound reacts with a nucleophile that is itself chiral or generates a new stereocenter, the formation of diastereomers is possible. The inherent chirality of the starting material, or the presence of a chiral auxiliary, can direct the stereochemical course of the reaction.
In reactions such as Grignard additions or aldol-type reactions, the facial selectivity of the attack on the ketone carbonyl is influenced by the steric and electronic properties of the ortho-isopropyl group. For instance, in the addition of a Grignard reagent, the transition state that minimizes steric interactions between the incoming nucleophile, the bulky isopropylphenyl group, and the ester group will be favored. This can lead to a high degree of diastereoselectivity in the formation of the tertiary alcohol product. The choice of solvent can also play a crucial role, as it can influence the aggregation state of the organometallic reagent and the geometry of the transition state. rsc.org
Iv. Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Methyl 2-iso-propylbenzoylformate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in the molecule. The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns due to their coupling with each other. The methyl ester group shows a distinct singlet.
Carbon-¹³ NMR spectroscopy complements the proton NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbons of the ketone and ester groups, the carbons of the aromatic ring, and the carbons of the isopropyl and methyl ester groups. The chemical shifts of these carbons are indicative of their electronic environment.
Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| Isopropyl-CH₃ | ~1.25 | Doublet | ~7.0 |
| Isopropyl-CH | ~3.50 | Septet | ~7.0 |
| Methyl Ester-CH₃ | ~3.90 | Singlet | N/A |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) (ppm) |
|---|---|
| Isopropyl-CH₃ | ~24 |
| Isopropyl-CH | ~29 |
| Methyl Ester-CH₃ | ~53 |
| Aromatic-C | ~125 - 145 |
| Ketone-C=O | ~165 |
To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the isopropyl methine and methyl protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings, for instance, between the isopropyl protons and the aromatic ring carbons, which is crucial for confirming the substitution pattern. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, offering insights into the preferred conformation of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound, which in turn allows for the calculation of its elemental formula with high accuracy. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The exact mass is a critical piece of data for confirming the identity of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information, for example, the loss of the methoxy (B1213986) group (-OCH₃) or the isopropyl group.
Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |
|---|
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the chemical bonds within this compound. These techniques are particularly useful for identifying the functional groups present in the molecule.
The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, likely in the region of 1680-1740 cm⁻¹. The C-O stretching of the ester group would appear in the 1100-1300 cm⁻¹ region. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹.
Raman spectroscopy, being complementary to IR, would also show characteristic bands for the aromatic ring and the carbonyl groups. The symmetric vibrations and non-polar bonds often give stronger signals in Raman spectra.
Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C-H (aliphatic) | ~2870 - 2960 |
| C-H (aromatic) | ~3050 - 3100 |
| C=O (ketone) | ~1680 - 1700 |
| C=O (ester) | ~1720 - 1740 |
| C-O (ester) | ~1100 - 1300 |
X-ray Diffraction Analysis for Solid-State Conformation
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the solid-state conformation of the molecule. It would show the relative orientation of the isopropyl group, the benzoyl moiety, and the methyl formate (B1220265) group. This information is invaluable for understanding intermolecular interactions in the crystalline lattice. As of now, publicly available crystal structure data for this specific compound is not available.
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of this compound, especially in complex mixtures.
GC-MS would be suitable for the analysis of this compound due to its expected volatility. The gas chromatograph would separate it from other components, and the mass spectrometer would provide a mass spectrum for identification. LC-MS would be an alternative, particularly if the compound were to be analyzed as part of a less volatile mixture or if derivatization were to be avoided. The choice between these techniques would depend on the specific analytical problem at hand.
V. Theoretical and Computational Chemistry Applied to Methyl 2 Iso Propylbenzoylformate
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the electronic properties of molecules like methyl 2-iso-propylbenzoylformate. These methods provide insights into how the arrangement of atoms and functional groups dictates the molecule's reactivity and spectroscopic signatures.
The electronic character of this compound is governed by the interplay of its constituent functional groups: the electron-donating isopropyl group and the electron-withdrawing benzoylformate moiety, both attached to a central benzene (B151609) ring.
The benzene ring possesses a delocalized π-electron system, which can be described by a set of π molecular orbitals (MOs). libretexts.orgresearchgate.netmdpi.com The substituents modulate the energy levels and spatial distribution of these orbitals. The isopropyl group, being an alkyl group, is a weak σ-donor and also donates electron density through hyperconjugation, tending to increase the energy of the Highest Occupied Molecular Orbital (HOMO) and directing electrophilic attack to the ortho and para positions. nih.govdocbrown.info Conversely, the benzoylformate group, with its two carbonyl functions, is a strong electron-withdrawing group through both induction and resonance, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and deactivates the ring towards electrophilic substitution, directing it to the meta position. nih.gov
In this compound, these opposing effects create a complex electronic landscape. The HOMO is expected to have significant contributions from the π-system of the benzene ring, with its energy raised by the donating effect of the isopropyl group. The LUMO is anticipated to be localized primarily on the electron-deficient benzoylformate portion of the molecule. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and reactivity. mdpi.com
Table 1: Predicted Electronic Influence of Substituents on the Benzene Ring of this compound
| Substituent | Position | Electronic Effect | Influence on Molecular Orbitals |
| Isopropyl Group | Ortho | Electron-donating (Inductive, Hyperconjugation) | Raises HOMO energy |
| Benzoylformate Group | - | Electron-withdrawing (Inductive, Resonance) | Lowers LUMO energy |
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict NMR chemical shifts. mdpi.comnih.gov Similarly, vibrational frequencies for IR spectroscopy can be calculated to help assign experimental spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific calculated spectra for this compound are not available, predictions can be made based on experimental data for the parent compound, methyl benzoylformate. chemicalbook.comlp.edu.ua The introduction of the ortho-isopropyl group would significantly alter the NMR spectrum due to its electronic and steric effects.
Table 2: Experimental NMR Data for Methyl Benzoylformate and Qualitative Predictions for this compound
| Nucleus | Methyl Benzoylformate (Experimental δ, ppm in CDCl₃) chemicalbook.comlp.edu.ua | This compound (Predicted Qualitative Change) | Rationale for Prediction |
| ¹³C NMR | |||
| C=O (ketone) | ~185.3 | Slight upfield or downfield shift | Steric hindrance from the ortho-isopropyl group may disrupt planarity, affecting conjugation and thus the electronic environment. |
| C=O (ester) | ~163.7 | Minor shift | Less affected by steric hindrance compared to the adjacent ketone. |
| Aromatic C (ipso, C-CO) | ~132.3 | Downfield shift | Additional substitution. |
| Aromatic C (ortho) | ~129.8 | Significant downfield shift and splitting | Becomes a substituted carbon (C-isopropyl). |
| Aromatic C (meta) | ~129.0 | Upfield/Downfield shifts, complex splitting | Altered electronic environment due to ortho-substituent. |
| Aromatic C (para) | ~134.8 | Upfield shift | Increased electron density at the para position due to the ortho-donating group. |
| O-CH₃ | ~53.0 | Minimal change | Remote from the site of substitution. |
| Isopropyl CH | N/A | ~25-35 | Typical range for a benzylic methine carbon. |
| Isopropyl CH₃ | N/A | ~20-25 | Typical range for isopropyl methyl carbons. |
| ¹H NMR | |||
| Aromatic H | 7.5-8.0 (multiplet) | More complex multiplet patterns, distinct shifts | Loss of symmetry; varied shielding/deshielding effects. |
| O-CH₃ | ~3.96 (singlet) | Minimal change | Remote from the site of substitution. |
| Isopropyl CH | N/A | Septet, ~3.0-3.5 | Characteristic splitting pattern, deshielded by the aromatic ring. |
| Isopropyl CH₃ | N/A | Doublet, ~1.2-1.4 | Characteristic splitting pattern. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong absorptions of the two carbonyl groups. Based on the experimental spectrum for methyl benzoylformate chemicalbook.com and general IR data, libretexts.orgdocbrown.info the following predictions can be made.
Table 3: Key IR Frequencies for Methyl Benzoylformate and Predictions for this compound
| Functional Group | Methyl Benzoylformate (Experimental cm⁻¹) chemicalbook.com | This compound (Predicted Range cm⁻¹) | Notes |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Typical for aromatic C-H bonds. |
| Aliphatic C-H Stretch | ~2950 (for methyl) | ~2970-2870 | Additional strong peaks from the isopropyl group. |
| C=O Stretch (Ketone) | ~1680 | ~1680-1695 | Steric hindrance from the ortho-isopropyl group may decrease conjugation, leading to a slight increase in frequency. |
| C=O Stretch (Ester) | ~1740 | ~1735-1745 | Less likely to be affected by steric hindrance. |
| C-C Stretch (in-ring) | ~1600-1450 | ~1600-1450 | Characteristic aromatic ring vibrations. |
| C-O Stretch (Ester) | ~1300-1100 | ~1300-1100 | Complex bands associated with the ester linkage. |
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry provides a framework for mapping the energetic landscape of chemical reactions, identifying the lowest energy pathways from reactants to products.
A common transformation for this molecule would be nucleophilic addition to one of the carbonyl carbons. An energy profile for such a reaction can be calculated, revealing the activation energies (heights of transition states) and the stability of any intermediates. For this compound, the two carbonyls present distinct reaction sites. The bulky ortho-isopropyl group would sterically hinder the approach of a nucleophile to the adjacent ketone carbonyl. This steric clash would be expected to raise the energy of the transition state for addition at this position compared to the more accessible ester carbonyl or the ketone in the unsubstituted methyl benzoylformate.
The steric environment created by the ortho-isopropyl group is a key factor in directing the stereochemical outcome of reactions. For example, in the reduction of the ketone to a secondary alcohol, a nucleophilic reducing agent (e.g., from sodium borohydride) would preferentially approach the carbonyl from the face less encumbered by the isopropyl group. Computational modeling can be employed to calculate the energies of the two possible diastereomeric transition states (one leading to the R-alcohol, the other to the S-alcohol). The energy difference between these transition states would allow for a prediction of the product ratio, providing a quantitative understanding of the reaction's stereoselectivity.
Conformational Landscape and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are crucial to its function and interactions. The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the bond connecting the benzoyl group to the ring and the bond connecting the isopropyl group to the ring.
Computational studies on ortho-substituted systems like benzophenones and carvacrol (B1668589) derivatives show that steric hindrance plays a dominant role in determining the lowest energy conformation. researchgate.netnih.gov For this compound, a significant steric clash between the ortho-isopropyl group and the adjacent ketone carbonyl is expected. This interaction would likely force the entire benzoylformate group to rotate out of the plane of the benzene ring to minimize repulsion. This twisting disrupts the π-conjugation between the carbonyl group and the aromatic ring.
Table 4: Postulated Conformers of this compound
| Conformer | Description | Relative Energy | Rationale |
| Low Energy | Benzoylformate group is twisted significantly out-of-plane with the benzene ring. | Lower | Minimizes steric repulsion between the isopropyl methyl groups and the ketone oxygen. |
| High Energy | Benzoylformate group is coplanar with the benzene ring. | Higher | Severe steric clash between the isopropyl and ketone groups. |
Molecular Dynamics (MD) simulations can further illuminate the molecule's behavior over time. nih.govnih.gov By simulating the motions of all atoms according to the principles of classical mechanics, MD can explore the accessible conformational space, map the transitions between different conformers, and calculate the energy barriers for rotation. This provides a dynamic picture of the molecule's flexibility, which is often more representative of its behavior in solution than a static picture of a single minimum-energy conformation.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogs
For a series of analogs of this compound, a QSAR study would involve the following key steps:
Data Set Selection: A series of structurally related benzoylformate analogs with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. It is crucial that the data is of high quality and covers a significant range of activity.
Molecular Descriptor Calculation: For each analog, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized as:
Topological: Describing the atomic connectivity within the molecule.
Geometrical: Relating to the 3D shape and size of the molecule.
Electronic: Pertaining to the distribution of electrons, such as partial charges and dipole moments.
Physicochemical: Including properties like lipophilicity (logP) and polarizability.
Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is developed that correlates the calculated descriptors with the observed biological activity. The goal is to find the best combination of descriptors that can accurately predict the activity.
Model Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done using an external test set of compounds that were not used in the model development. Statistical metrics such as the squared correlation coefficient (R²) and the cross-validated R² (Q²) are used to assess the model's robustness and predictive ability. specialchem.com
Table 1: Hypothetical Descriptors for QSAR Modeling of this compound Analogs
| Descriptor Type | Example Descriptors | Potential Impact on Activity |
| Electronic | HOMO/LUMO energies, Partial atomic charges | Can influence reaction mechanisms and intermolecular interactions. |
| Steric | Molar volume, Surface area | The size and shape can affect how the molecule fits into a biological target. |
| Topological | Wiener index, Kier & Hall indices | Relates to molecular branching and connectivity, which can influence physical properties. |
| Physicochemical | LogP, Polarizability | Affects solubility, membrane permeability, and non-covalent interactions. |
Application of Machine Learning and AI in Reaction Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal reaction conditions. These technologies can analyze vast amounts of chemical data to identify patterns and relationships that are not immediately obvious to human chemists.
For a target molecule like this compound, ML and AI could be applied in several ways:
Reaction Outcome Prediction: AI models can be trained on large databases of chemical reactions to predict the likely products, yields, and even stereoselectivity of a given set of reactants and conditions. For the synthesis of this compound, an AI could predict the yield of the esterification reaction between 2-iso-propylbenzoylformic acid and methanol (B129727) under various catalysts and temperatures. These predictions can help chemists to select the most promising reaction conditions before even entering the lab.
Reaction Condition Optimization: ML algorithms can be used to optimize reaction conditions to maximize yield and minimize byproducts. By systematically varying parameters such as solvent, temperature, and catalyst in a virtual environment, an ML model can identify the optimal conditions for the synthesis of this compound. This approach is particularly powerful when combined with high-throughput experimentation.
Novel Synthesis Route Design: More advanced AI systems can propose entirely new synthetic routes to a target molecule. By working backward from the structure of this compound, these retrosynthesis tools can suggest a sequence of reactions and starting materials, potentially uncovering more efficient or cost-effective synthetic pathways.
The development of these AI and ML tools often relies on representing molecules and reactions in a machine-readable format, such as molecular fingerprints or graph-based representations. The models are then trained on large datasets of known reactions, learning the underlying chemical principles that govern reactivity. As more data becomes available, the predictive power of these models continues to improve, making them increasingly valuable tools in modern chemical research.
Table 2: Potential Applications of AI/ML in the Chemistry of this compound
| Application Area | AI/ML Technique | Potential Outcome |
| Synthesis Prediction | Supervised Learning (e.g., Neural Networks) | Prediction of reaction yield and potential byproducts in the synthesis of this compound. |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal reaction conditions (temperature, solvent, catalyst) for maximizing the yield and purity of this compound. |
| Retrosynthesis | Tree-search algorithms, Graph-based models | Proposal of novel and efficient synthetic routes to this compound from readily available starting materials. |
| Property Prediction | Graph Convolutional Networks | Prediction of physicochemical properties and biological activities of novel analogs of this compound. |
Vi. Synthetic Utility and Role As a Chemical Intermediate
Methyl 2-iso-propylbenzoylformate as a Key Building Block in Complex Syntheses
The strategic placement of functional groups in this compound makes it a key starting material for the construction of intricate molecular architectures.
The ketone moiety in this compound is a prime target for asymmetric reduction to produce chirally enriched α-hydroxy esters. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The asymmetric reduction of the closely related methyl benzoylformate to methyl mandelate (B1228975) has been achieved with high enantioselectivity using chiral NAD(P)H model compounds, suggesting that similar strategies could be effectively applied to this compound. rsc.org Biocatalytic methods, employing enzymes such as reductases from various microorganisms, also offer a green and highly selective route to chiral alcohols from prochiral ketones. nih.gov
Furthermore, the resulting chiral α-hydroxy ester can be converted into a chiral amine through various synthetic routes, including nucleophilic substitution with inversion of configuration or through a Mitsunobu reaction followed by azide (B81097) reduction. The synthesis of chiral amines from amino acids can also be achieved through their reduction to chiral amino alcohols, which can then be further modified. uoa.gr
Table 1: Potential Asymmetric Reduction Methods for this compound
| Method | Catalyst/Reagent | Potential Product | Key Features |
| Asymmetric Hydrogenation | Chiral Ru(II) or Rh(I) complexes | (R)- or (S)-Methyl 2-hydroxy-2-(2-isopropylphenyl)acetate | High enantioselectivity, requires high-pressure H₂. liverpool.ac.uk |
| Asymmetric Transfer Hydrogenation | (R,R)-Teth-TsDPEN-Ru(II) complex | (R)- or (S)-Methyl 2-hydroxy-2-(2-isopropylphenyl)acetate | Milder conditions, uses formic acid/triethylamine as H₂ source. mdpi.com |
| Biocatalytic Reduction | Ketoreductases (KREDs) | (R)- or (S)-Methyl 2-hydroxy-2-(2-isopropylphenyl)acetate | High enantioselectivity, environmentally friendly, operates under mild conditions. nih.gov |
| Chiral Hydride Reduction | Borane complexes with chiral ligands (e.g., CBS catalyst) | (R)- or (S)-Methyl 2-hydroxy-2-(2-isopropylphenyl)acetate | Stoichiometric or catalytic use of chiral reagents. |
The 2-isopropylphenyl moiety is a structural feature in some fine chemicals and active pharmaceutical ingredients. This compound can serve as a key intermediate in the synthesis of these target molecules. For instance, the introduction of the 2-isopropylbenzoyl group can be a crucial step in the total synthesis of complex natural products or designed bioactive compounds. While specific examples detailing the use of this compound in the synthesis of fine chemicals are not prevalent in the literature, its structure suggests potential applications in the synthesis of analogs of existing drugs or new chemical entities where this particular substitution pattern is desired for optimizing biological activity or physicochemical properties.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rug.nl The ketone and ester functionalities of this compound make it a potential substrate for several MCRs.
For example, in the Ugi reaction , a ketone can react with an amine, an isocyanide, and a carboxylic acid to form a α-acylamino amide. While aldehydes are more commonly used, ketones can also participate, and this compound could potentially serve as the ketone component. nih.gov
In the Passerini reaction , an isocyanide reacts with a carboxylic acid and a carbonyl compound (an aldehyde or ketone) to form an α-acyloxy carboxamide. This compound could act as the carbonyl component in this reaction. nih.gov
The participation of this compound in these and other MCRs would lead to the rapid generation of diverse and complex molecular scaffolds, which is highly valuable in medicinal chemistry and drug discovery. csic.esresearchgate.net
Derivatization Strategies for Functional Diversification
The functional groups of this compound can be readily modified to introduce a wide range of other functionalities, further highlighting its versatility as a chemical intermediate.
The methyl ester group of this compound can be transformed into a variety of other functional groups through standard organic reactions.
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-iso-propylbenzoylformic acid.
Amidation: Reaction with amines can convert the ester into amides. This can be achieved directly with heating or by first converting the ester to the more reactive acyl chloride.
Reduction: The ester can be reduced to a primary alcohol, 2-(2-isopropylphenyl)propane-1,2-diol, using strong reducing agents like lithium aluminum hydride.
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.
Grignard Reaction: Reaction with Grignard reagents can lead to the formation of tertiary alcohols. google.com
Table 2: Representative Derivatization Reactions of the Ester Group
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | NaOH(aq), then H₃O⁺ | Carboxylic Acid |
| Amidation | RNH₂, heat | Amide |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol |
| Transesterification | R'OH, H⁺ or RO⁻ | Ester (with R' group) |
| Grignard Reaction | 2 eq. R''MgBr, then H₃O⁺ | Tertiary Alcohol |
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the ortho-para directing isopropyl group and the meta-directing benzoylformate group, will influence the position of the incoming electrophile. The interplay of these directing effects can lead to a mixture of products, and the specific reaction conditions will determine the major isomer.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though the deactivating effect of the benzoylformate group may hinder these reactions.
Nucleophilic aromatic substitution (SNA_r) is also a possibility, particularly if a strong electron-withdrawing group is introduced onto the ring, which would activate the ring towards attack by a nucleophile. govtpgcdatia.ac.inwikipedia.orgmasterorganicchemistry.comlibretexts.orgphiladelphia.edu.jo
Scalable Production and Process Development for Industrial Applications
The industrial-scale synthesis of specific α-keto esters like this compound is not extensively detailed in publicly available literature. However, the scalable production of closely related benzoylformate derivatives and other α-keto esters provides a strong indication of the viable pathways for its large-scale manufacturing. Process development for these compounds generally focuses on cost-effectiveness, safety, environmental impact, and the ability to achieve high yields and purity.
Several patented methods for the synthesis of methyl benzoylformate and other α-keto esters highlight key considerations for industrial production. These often involve the use of robust and recyclable catalysts, simplification of process flows, and the minimization of waste.
One approach for the synthesis of methyl benzoylformate utilizes a solid acid catalyst, which offers environmental and economic advantages. google.com This method avoids the use of corrosive liquid acids like sulfuric acid, which can pose risks to equipment and the environment. google.com The process involves the esterification of benzoylformic acid with methanol (B129727) in the presence of a TiO₂/SO₄²⁻ type solid acid catalyst. google.com
Another industrially viable route starts from benzoyl cyanide, employing a "one-pot" method to simplify the process and reduce energy consumption. google.com This synthesis involves mixing benzoyl cyanide with alcohol, a catalyst, and water, followed by the addition of concentrated sulfuric acid. google.com This method is designed to be environmentally friendly by minimizing wastewater, which can be repurposed for the production of ammonium (B1175870) sulfate. google.com
A general method for preparing α-keto esters suitable for industrial production involves a three-step process starting from malonate. google.com This pathway includes alkylation of malonate, followed by oximation and then carbonylation to yield the final α-keto ester. google.com The use of readily available and inexpensive raw materials makes this an attractive option for large-scale synthesis. google.com
The following table summarizes key aspects of these scalable synthetic methods, which could be adapted for the production of this compound.
| Starting Material | Key Reagents & Catalysts | Key Process Features | Reported Yield | Reference |
| Benzoylformic Acid | Methanol, TiO₂/SO₄²⁻ solid acid catalyst, n-hexane (solvent) | Recyclable catalyst and solvent, avoids corrosive liquid acids. | High | google.com |
| Benzoyl Cyanide | Alcohol, Water, Concentrated Sulfuric Acid, Catalyst | One-pot synthesis, reduced energy consumption, wastewater reduction. | 90-94% | google.com |
| Malonate | Alkylating agent, Nitroso compound | Use of cheap raw materials, simple technology, mild reaction conditions. | Excellent | google.com |
| 2,2-dibromo-1-phenylethanone | Dimethyl sulfoxide, Methanol | Oxidative esterification. | 74% | aurigeneservices.com |
Further research into the optimization of these processes for the specific synthesis of this compound would be necessary. This would likely involve fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity. The development of efficient purification techniques, such as distillation or chromatography, would also be a critical aspect of process development to meet the quality standards required for industrial applications.
Vii. Design and Synthesis of Derivatives and Structural Analogs
Systematic Structural Modifications of Methyl 2-iso-propylbenzoylformate
Systematic structural modifications of this compound can be approached by considering the reactivity of its constituent parts. The synthesis of such compounds often starts from the corresponding acyl chloride, such as 2-isopropylbenzoyl chloride.
One notable transformation involves the reaction of 2-isopropylbenzoyl chloride with a suitable isocyanide, which, after rearrangement, can lead to the formation of α-keto amide structures. acs.org This approach highlights a method for modifying the ester group into an amide, a key structural variation.
Further modifications can be envisioned through reactions targeting the isopropyl group or the aromatic ring, although specific literature on such modifications for this exact molecule is scarce. However, general principles of aromatic substitution and side-chain functionalization would apply.
Exploration of Different Alkyl Esters and Aromatic Substitutions
The exploration of different alkyl esters of 2-iso-propylbenzoylformic acid can be achieved through standard esterification or transesterification reactions. Starting from 2-isopropylbenzoyl chloride, reaction with various alcohols (e.g., ethanol, propanol, tert-butanol) would yield the corresponding alkyl 2-iso-propylbenzoylformates. This allows for the tuning of properties such as solubility and steric hindrance.
Aromatic substitutions on the phenyl ring of this compound would likely proceed via electrophilic aromatic substitution on a precursor like 2-isopropylaniline (B1208494) or 2-isopropylbenzoic acid, prior to the formation of the α-ketoester functionality. The directing effects of the isopropyl group and the subsequent carboxyl or formyl group would influence the position of new substituents.
Research on related compounds, such as 2-(2-isopropylbenzoyl)benzoate ester derivatives, has been conducted in the context of photochemistry. These studies involve the synthesis of various ester derivatives to investigate their properties as photoremovable protecting groups. researchgate.net For instance, the synthesis of benzoate (B1203000) esters from 2-isopropylbenzoyl precursors demonstrates the feasibility of introducing diverse aromatic and alcohol moieties. researchgate.net
Table 1: Examples of Potential Alkyl Ester and Aromatic Substitutions
| Starting Material | Reagent | Resulting Derivative Type | Potential Application |
| 2-isopropylbenzoyl chloride | Ethanol | Ethyl 2-iso-propylbenzoylformate | Modified solubility/reactivity |
| 2-isopropylbenzoyl chloride | Benzyl alcohol | Benzyl 2-iso-propylbenzoylformate | Introduction of a photolabile group |
| Substituted 2-isopropylbenzoic acid | Methanol (B129727) | Substituted this compound | Structure-activity relationship studies |
Synthesis and Reactivity Studies of Related Alpha-Keto Amides and Acids
The synthesis of α-keto amides from this compound can be accomplished by aminolysis of the ester. A more direct route starts from the corresponding acyl chloride. For example, the reaction of 2-isopropylbenzoyl chloride with N-isocyanides in the presence of a rhodium catalyst has been shown to produce α-keto imines, which can be hydrolyzed to the corresponding α-keto amides. acs.org
Table 2: Synthesis of an α-Keto Amide Analog from 2-isopropylbenzoyl chloride acs.org
| Acyl Chloride | Isocyanide | Catalyst | Product | Yield |
| 2-isopropylbenzoyl chloride | Phenyl isocyanide | Rh₂(OAc)₄ | N-phenyl-2-iso-propylbenzoylformamide analog | Not specified |
Reaction conditions: Toluene, 80 °C acs.org
The hydrolysis of this compound under acidic or basic conditions would yield 2-iso-propylbenzoylformic acid. This α-keto acid is a key derivative, providing a handle for further chemical transformations, such as decarboxylation or the synthesis of other derivatives. The stability and reactivity of such α-keto acids are of significant interest in organic synthesis.
Conformationally Restricted Analogs and Their Synthetic Implications
The development of conformationally restricted analogs of this compound can provide insights into its bioactive conformation if it were to interact with a biological target. Restriction of conformational freedom can be achieved by incorporating the rotatable bonds into a ring system.
For the 2-iso-propylbenzoyl moiety, this could involve creating a cyclic structure that locks the orientation of the isopropyl group relative to the benzoyl group. For instance, intramolecular cyclization reactions of appropriately substituted precursors could lead to indanone or tetralone structures that mimic a specific conformation of the parent molecule.
Viii. Catalytic Applications and Material Science Potential
Methyl 2-iso-propylbenzoylformate in Homogeneous and Heterogeneous Catalysis
The catalytic utility of this compound is primarily centered on the reactivity of its α-keto ester group. This functional group can participate in a range of catalytic reactions, serving as a key electrophile.
In homogeneous catalysis , rhodium(I) complexes have been shown to effectively catalyze the synthesis of α-keto esters from arylboronic acids and ethyl cyanoformate. nih.gov This methodology allows for the formation of the carbon skeleton of compounds like this compound. The arylrhodium(I) species, generated in situ, selectively attacks the cyano group, leading to the formation of the desired α-keto ester in good yields. nih.gov While this specific example focuses on synthesis, it highlights the interaction of the α-keto ester precursor with homogeneous catalysts.
Platinum-catalyzed direct C-H acylation represents another significant advancement in the synthesis of α-keto ester derivatives. nih.govacs.org This oxidant- and additive-free method allows for the introduction of an α-keto ester functional group onto aryl compounds using reagents like ethyl chlorooxoacetate. nih.govacs.org This approach is tolerant of a wide array of functional groups, suggesting its applicability for the synthesis of complex molecules containing the 2-iso-propylbenzoylformate moiety. nih.govacs.org
In the realm of heterogeneous catalysis , the enantioselective hydrogenation of α-keto esters, including the closely related methyl benzoylformate, has been extensively studied using platinum-alumina catalysts modified with chiral alkaloids. chemicalbook.com These reactions can achieve high enantiomeric excesses, demonstrating the potential for creating chiral molecules from achiral precursors like this compound. chemicalbook.com The solid catalyst can be easily separated from the reaction mixture, simplifying purification and catalyst recycling.
Enantioselective Catalytic Transformations Utilizing the Alpha-Keto Moiety
The alpha-keto group of this compound is a prime target for enantioselective transformations, leading to the synthesis of valuable chiral building blocks such as α-hydroxy esters.
The enantioselective reduction of the ketone functionality is a well-explored area. Asymmetric transfer hydrogenation using Noyori-type ruthenium catalysts is a powerful method for the reduction of α-keto esters. acs.org For instance, the reduction of α-methoxyimino-β-keto esters with a RuCl(p-cymene)[(S,S)-Ts-DPEN] complex in a formic acid–triethylamine mixture affords the corresponding α-amino acid precursors with excellent enantioselectivity. acs.org While not a direct analogue, this illustrates the high degree of stereochemical control achievable with the α-keto ester scaffold.
More directly relevant is the enantioselective reduction of methyl benzoylformate, which serves as a model substrate for this compound. Biotransformation using yeast cells, such as Saccharomyces cerevisiae, can produce (R)-(-)-mandelic acid methyl ester with very high conversion and enantiomeric excess (e.e.). chemicalbook.com This "green chemistry" approach offers mild reaction conditions and high selectivity. researchgate.net
Furthermore, copper-catalyzed enantioselective synthesis of α-quaternary ketones and α-keto esters has been reported, employing chiral phosphine (B1218219) ligands. unc.edunih.gov These reactions proceed via acyl substitution with chiral allylic nucleophiles, yielding products with high enantiomeric ratios. unc.edunih.gov This demonstrates the versatility of the α-keto ester moiety in constructing complex chiral centers.
Below is a table summarizing representative enantioselective reductions of α-keto esters, which provides a framework for the potential transformations of this compound.
| Catalyst/Method | Substrate | Product | Yield (%) | e.e. (%) | Reference |
| Pt-alumina/alkaloid | Methyl benzoylformate | (R)- or (S)-Methyl mandelate (B1228975) | - | 50-80 | chemicalbook.com |
| Saccharomyces cerevisiae | Methyl benzoylformate | (R)-(-)-Mandelic acid methyl ester | 99.4 | 99.9 | chemicalbook.com |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-Methoxyimino-β-keto esters | α-Amino acid precursors | - | up to >99 | acs.org |
| Copper/Chiral Phosphine | α-Keto esters | α-Quaternary α-keto esters | 25-94 | 90->99 | unc.edunih.gov |
Integration into Polymer Synthesis and Functional Materials
The unique reactivity of the α-keto ester functionality in this compound allows for its incorporation into polymers, leading to the development of functional materials.
One approach is the synthesis of poly(keto-esters) . These polymers contain both carbonyl and oxycarbonyl units within the polymer backbone. They can be produced by the partial conversion of the carbonyl groups of a polyketone to oxycarbonyl groups through reaction with an organic peroxyacid. google.com This process allows for the creation of polymers with a tunable ratio of keto and ester functionalities, influencing the material's properties. google.com
Additionally, α-keto esters can function as nonaromatic photoinitiators for the radical polymerization of (meth)acrylates. acs.org The benzoyl chromophore, present in this compound, is a key component in many industrial photoinitiators. acs.org Upon exposure to UV light, these molecules can generate radicals that initiate the polymerization process, making them crucial for applications in coatings and additive manufacturing.
Furthermore, polymers bearing activated esters on their side chains are versatile platforms for post-polymerization modification. nih.gov While not a direct integration of this compound into the backbone, the chemistry of α-keto esters is relevant. For instance, a polymer with pendant carboxylic acid groups could be esterified with a molecule containing the 2-iso-propylbenzoylformate moiety, introducing this functional group onto the polymer side chain for further reactions or to impart specific properties.
Applications in Advanced Chemical Technologies
The catalytic and material science potential of this compound translates into several applications in advanced chemical technologies.
The enantioselective reduction of this compound to produce chiral α-hydroxy esters is of significant interest to the pharmaceutical and fine chemical industries . google.com Chiral α-hydroxy acids and their esters are crucial intermediates in the synthesis of a wide range of biologically active molecules, including semi-synthetic penicillins and antitumor agents. chemicalbook.com The ability to produce these with high enantiopurity is a key technological advantage.
Its role as a potential photoinitiator positions it for use in UV-curable coatings, inks, and adhesives , as well as in 3D printing technologies (additive manufacturing) . acs.orggoogle.com The efficiency of the photoinitiation process and the properties of the resulting polymers are areas of active research.
Moreover, the ability to incorporate the keto-ester functionality into polymers opens doors for the development of functional materials with tailored properties. google.comgoogle.com These materials could find use in biomedical applications, for example, as biodegradable polymers where the ester linkages can be hydrolyzed, or in the creation of materials with specific surface properties for sensing or catalytic applications.
Ix. Future Research Directions and Emerging Paradigms
Integration with Automated Synthesis and Robotics
The synthesis of α-ketoesters, including Methyl 2-iso-propylbenzoylformate, is amenable to modern automation and robotic platforms, which can significantly accelerate reaction discovery and optimization. acs.org High-throughput experimentation (HTE) has revolutionized pharmaceutical research by enabling the rapid screening of compound libraries and reaction conditions. mt.com
Automated flow synthesis represents a key area for future investigation. Continuous flow reactors, such as the Uniqsis FlowSyn™, have been successfully employed for the preparation of α-ketoesters, offering advantages like improved reaction control, enhanced safety, and the ability to integrate purification steps, such as catch-and-release protocols with polymer-supported reagents. nih.govcore.ac.uk For a compound like this compound, a flow-based approach could be developed for its synthesis, potentially starting from 2-isopropylbenzoyl chloride and a suitable cyanide source, followed by in-line hydrolysis and esterification. The parameters of such a system, including residence time, temperature, and reagent stoichiometry, could be rapidly optimized using automated feedback loops.
Robotic platforms, such as the CHRONECT XPR, can automate the tedious and error-prone process of weighing and dispensing powdered reagents for reaction screening. youtube.com This would be particularly valuable in exploring the synthesis of derivatives of this compound, where a library of different starting materials could be tested in parallel to identify optimal reaction conditions or to discover novel transformations. mt.comnih.gov The integration of robotic sample preparation with high-throughput analytical techniques, such as mass spectrometry, can create a fully autonomous workflow for reaction development. researchgate.net
| Parameter | Manual Synthesis | Automated Flow Synthesis |
| Scale | Milligram to gram | Microgram to kilogram |
| Reaction Time | Hours to days | Seconds to minutes |
| Optimization | Serial, one-at-a-time | Parallel, multi-parameter |
| Reproducibility | Operator-dependent | High |
| Data Generation | Low to moderate | High |
Exploration of Electrochemical and Photoredox Catalysis
Electrochemical and photoredox catalysis offer green and efficient alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents. rsc.org These techniques could be instrumental in both the synthesis and functionalization of this compound.
Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has been successfully applied to the synthesis of α-ketoesters from terminal alkynes and alcohols. rsc.org This suggests a potential synthetic route to this compound and its derivatives. Furthermore, photoredox catalysis can be used to generate radical intermediates from β-ketoesters, enabling a range of transformations such as cyclopropanations and pinacol (B44631) couplings. rsc.orgnih.gov For this compound, photocatalytic activation could lead to novel intramolecular reactions, potentially yielding complex polycyclic structures. The divergent reactivity of α-ketoesters under triplet sensitization and photoredox conditions could also be explored, leading to either Paternò–Büchi cycloadditions or allylic functionalizations, depending on the chosen catalytic system. acs.org
Electrosynthesis provides another avenue for the controlled oxidation or reduction of organic molecules. Mediated electrosynthetic methods have been developed for the selective benzylic oxidation of methylarenes. nih.gov This approach, which uses a mediator like phthalimide-N-oxyl (PINO) radical, could be adapted to functionalize the isopropyl group of this compound, introducing hydroxyl or other functional groups. This would open up a wide range of possibilities for creating new derivatives with potentially interesting biological or material properties.
Bio-inspired and Sustainable Catalysis for Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on renewable feedstocks, atom economy, and the use of environmentally benign catalysts. acs.org Bio-inspired and sustainable catalysis offers a promising approach to the synthesis of derivatives of this compound.
Enzyme catalysis, in particular, provides a powerful tool for highly selective transformations under mild conditions. nih.gov For instance, the biocatalytic reduction of α-ketoesters to optically active α-hydroxy esters has been achieved using whole cells of microorganisms like Candida parapsilosis. abap.co.in This methodology could be applied to this compound to produce chiral α-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The use of ketoreductases for the asymmetric reduction of α-diazo-β-keto esters further highlights the potential for enzymatic methods in creating stereochemically complex molecules. mdpi.com
Beyond enzymatic methods, the development of sustainable catalysts for esterification and other transformations is a key area of research. Solid acid catalysts, such as TiO2/SO42–, have been investigated for the synthesis of methyl benzoylformate, offering the advantage of being recyclable and less corrosive than traditional liquid acid catalysts. google.com The exploration of such catalysts for the synthesis and derivatization of this compound would be a significant step towards more sustainable chemical processes. The use of α-keto acids as green acylating agents, which produce only CO2 as a byproduct, also represents a sustainable approach that could be relevant to the chemistry of this compound. acs.org
Advanced Spectroscopic Characterization Techniques
The unambiguous determination of the structure of this compound and its reaction products relies on advanced spectroscopic techniques. While standard 1H and 13C NMR are routine, more sophisticated methods are necessary for complex structural elucidation. researchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for assigning the proton and carbon signals of the isopropyl and benzoyl moieties, especially in structurally complex derivatives. For chiral derivatives, the use of chiral shift reagents or the measurement of Nuclear Overhauser Effect (NOE) spectra could help in determining the relative and absolute stereochemistry. Advanced NMR techniques are particularly crucial for characterizing heterocyclic structures that could be synthesized from this compound. ipb.pt
Mass spectrometry (MS) is another indispensable tool for the characterization of organic compounds. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound and its derivatives, confirming their elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule, providing valuable information about its structure. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry could be explored for the analysis of larger derivatives or for high-throughput screening of reaction products. nih.gov The benzoylation of analytes is a known derivatization technique to improve their detection in liquid chromatography-mass spectrometry (LC-MS), a principle that is inherent to the structure of the target molecule. nih.gov
| Technique | Information Provided | Application to this compound |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms | Unambiguous assignment of proton and carbon signals |
| NOESY | Spatial proximity of atoms | Determination of stereochemistry in derivatives |
| HRMS | Exact mass and elemental formula | Confirmation of molecular formula |
| MS/MS | Fragmentation patterns | Structural elucidation of unknown products |
Leveraging AI and Data Science for Accelerated Discovery
The integration of artificial intelligence (AI) and data science is set to revolutionize chemical research, from catalyst design to reaction optimization. rsc.orgnih.gov For a compound like this compound, these tools can significantly accelerate the discovery of new synthetic routes and novel applications.
Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. beilstein-journals.org For the synthesis of this compound, an ML model could be used to predict the best catalyst, solvent, and temperature, based on data from similar esterification or acylation reactions. researchgate.net This approach can drastically reduce the number of experiments required to achieve high yields and selectivity. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Methyl 2-iso-propylbenzoylformate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with esterification of 2-iso-propylbenzoylformic acid using methanol under acid catalysis. Key parameters include temperature (60–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., H₂SO₄ or p-TsOH). Monitor reaction progress via TLC or in situ FTIR to track carbonyl group conversion. For optimization, employ a Design of Experiments (DoE) approach to evaluate interactions between variables like molar ratios and reaction time .
- Data Consideration : Report yields, purity (HPLC), and spectral data (¹H/¹³C NMR) for reproducibility. Include a table comparing yields under varying conditions (e.g., solvent, catalyst, temperature).
Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer : Use NMR (¹H, ¹³C, DEPT-135) to confirm structure, focusing on ester carbonyl (δ ~165–175 ppm in ¹³C NMR) and isopropyl group splitting patterns (e.g., septet for CH in ¹H NMR). Pair with high-resolution mass spectrometry (HRMS) for molecular ion validation. For purity, employ HPLC with a C18 column (UV detection at 254 nm) and compare retention times against known standards .
- Data Consideration : Provide spectral assignments in tabular form (e.g., chemical shifts, multiplicities, coupling constants) and HPLC chromatograms with baseline resolution criteria.
Q. How can impurities in this compound synthesis be identified and minimized?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., 2-iso-propylbenzoylformic acid) and byproducts like methyl esters of side-chain oxidized species. Use LC-MS to detect low-abundance impurities. Optimize purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Data Consideration : Include a table of impurities (e.g., retention times, m/z values) and purity thresholds (>98% for pharmaceutical intermediates).
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during this compound synthesis?
- Methodological Answer : Investigate reaction intermediates using quenching studies and trapped intermediates (e.g., silylation for GC-MS analysis). Computational modeling (DFT) can elucidate energy barriers for competing pathways, such as keto-enol tautomerization or ester hydrolysis. Validate with kinetic isotope effects (KIEs) or substituent electronic studies .
- Data Consideration : Compare experimental activation energies with computational predictions. Tabulate KIEs for key steps (e.g., deuterated methanol effects on esterification rates).
Q. How should contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 1–13. Use HPLC to quantify degradation products (e.g., hydrolysis to 2-iso-propylbenzoylformic acid). Apply Arrhenius modeling to extrapolate shelf-life. For discrepancies, replicate experiments with controlled oxygen/moisture levels and validate analytical method robustness (e.g., RSD <2% for replicate injections) .
- Data Consideration : Present degradation kinetics (e.g., t90 values) in a pH-dependent Arrhenius plot and identify major degradation pathways via LC-MS/MS.
Q. What computational strategies predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes or metal catalysts. Pair with DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Validate predictions with experimental catalysis trials (e.g., asymmetric hydrogenation) .
- Data Consideration : Include computational output (e.g., HOMO/LUMO energies, Gibbs free energy profiles) and correlate with experimental enantiomeric excess (ee%) data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
